3-prop-2-enoxy-N-prop-2-enylbenzamide
Overview
Description
3-prop-2-enoxy-N-prop-2-enylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allyl group attached to the nitrogen atom and an allyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-prop-2-enoxy-N-prop-2-enylbenzamide typically involves the condensation of 3-(allyloxy)benzoic acid with allylamine. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds as follows:
- Dissolve 3-(allyloxy)benzoic acid and allylamine in an appropriate solvent such as dichloromethane.
- Add DCC and DMAP to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-prop-2-enoxy-N-prop-2-enylbenzamide undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The allyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
3-prop-2-enoxy-N-prop-2-enylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-prop-2-enoxy-N-prop-2-enylbenzamide involves its interaction with specific molecular targets. The allyl groups can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-allylbenzamide
- 3-(allyloxy)benzamide
- N-prop-2-enylbenzamide
Uniqueness
3-prop-2-enoxy-N-prop-2-enylbenzamide is unique due to the presence of both allyl and allyloxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-prop-2-enoxy-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-8-14-13(15)11-6-5-7-12(10-11)16-9-4-2/h3-7,10H,1-2,8-9H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROZKDMTEHBYGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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